molecular formula C₅H₉NO₃ B1142000 (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid CAS No. 4298-05-9

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B1142000
CAS RN: 4298-05-9
M. Wt: 131.13
InChI Key:
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Description

Synthesis Analysis

The asymmetric synthesis of related pyrrolidine and tetrahydrofuran carboxylic acids has been achieved through diastereoselective conjugate addition and subsequent steps yielding high diastereomeric and enantiomeric excesses, showcasing the potential pathways for synthesizing (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid derivatives (Bunnage et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including those similar to (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, is characterized by their cyclic amine backbone, which influences their chemical reactivity and interaction with biological targets. The stereochemistry plays a crucial role in their biological activity and interaction with enzymes and receptors.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including alkylation, acylation, and conjugate addition, due to the nucleophilic character of the nitrogen atom and the reactivity of the carboxylic acid group. These reactions are essential for modifying the pyrrolidine scaffold into more complex molecules with desired biological activities.

Physical Properties Analysis

The physical properties of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid and its derivatives, such as solubility, melting point, and optical rotation, are significantly influenced by their molecular structure. The chiral centers contribute to their optical activity, making them relevant in the development of enantioselective synthetic methods.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the pyrrolidine ring. The carboxylic acid group imparts acidity, allowing for derivatization and conjugation with other molecules, enhancing the compound's utility in chemical synthesis and drug design.

Scientific Research Applications

  • Inhibitors of GABA Transport Proteins : N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been evaluated for their potential as inhibitors of GABA transport proteins GAT-1 and GAT-3, which are significant in neuromodulation and signal transduction in the central nervous system (Zhao, Hoesl, Hoefner, & Wanner, 2005).

  • Pharmaceutical Synthesis : Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid are used in the synthesis of novel compounds with potential applications in pharmaceuticals. For instance, they are involved in the synthesis of angiotensin-converting enzyme (ACE) inhibitors (Addla, Jallapally, Kanwal, Sridhar, Banerjee, & Kantevari, 2013).

  • Biomedical Studies and Imaging : Spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) have been synthesized using compounds derived from 4-hydroxypyrrolidine-2-carboxylic acid. These compounds exhibit antioxidant potential and are promising for biomedical studies, including magnetic-resonance imaging (MRI) applications (Yushkova, Chernyak, Polienko, Gatilov, Morozov, & Grigor’ev, 2013).

  • Chromatography and Chemical Analysis : Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

  • Organic Synthesis and Catalysis : The compound has been used in various organic syntheses and catalytic processes. For example, it played a role in the stereoselective preparation of 4-aminopyrrolidine-3-carboxylic acid, a compound of interest in synthetic chemistry (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

  • Antibacterial Agents : It has been used in the synthesis of optically active quinolones with antibacterial activity, showcasing its importance in the development of new antimicrobial agents (Uno, Iuch, Kawahata, & Tsukamoto, 1987).

  • Neuroprotection : A compound closely related to (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, named Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), has been identified as a selective agonist of metabotropic glutamate receptors mGlu2 and -3, and found protective against excitotoxic neuronal death (Battaglia, Bruno, Ngomba, di Grezia, Copani, & Nicoletti, 1998).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a chemical, as well as instructions for safe handling and disposal. It’s important to consult the SDS for a compound before working with it789.


Future Directions

The potential applications and future directions for a compound like this would depend on its properties and reactivity. It could be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry10.


Please note that this is a general analysis and the specifics might vary for “(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid”. For a detailed analysis, you would need to refer to scientific literature or conduct experimental studies.


properties

IUPAC Name

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUEDPLEOHJGE-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427760
Record name (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

CAS RN

567-35-1
Record name cis-3-Hydroxy-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=567-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-3-Hydroxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-L-PROLINE, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3
Citations
H Zahradníčková, S Opekar, L Řimnáčová, P Šimek… - Amino Acids, 2022 - Springer
Naturally occurring secondary amino acids, with proline as the main representative, contain an alpha-imino group in a cycle that is typically four-, five-, and six-membered. The unique …
Number of citations: 4 link.springer.com
E Tassano, C Moore, S Dussauge… - … Process Research & …, 2022 - ACS Publications
Genome mining for novel Fe(II)/α-ketoglutarate-dependent dioxygenases (αKGDs) to expand the enzymatic repertoire in the oxidation of l-proline is reported. Through clustering of …
Number of citations: 7 pubs.acs.org
NA Acid, B Blocks, B Linkers, P Glycols - Citeseer
Number of citations: 0

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